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Compound of Interest

Compound Name:
N-(4-

methoxyphenyl)ethanethioamide

CAS No.: 5310-18-9

Cat. No.: B1305244 Get Quote

Executive Summary
N-(4-Methoxyphenyl)ethanethioamide (CAS: 5310-18-9), also known as p-

methoxythioacetanilide, is a pivotal organosulfur compound serving as a high-value

intermediate in heterocyclic synthesis and medicinal chemistry.[1] Distinguished by its

thioamide functional group (–C(=S)NH–), it exhibits unique reactivity patterns unavailable to its

amide analog, p-acetanisidide.

This guide provides a rigorous technical review of its synthesis, reactivity, and biological

applications. The compound’s primary utility lies in the Jacobson cyclization, where it functions

as a precursor to 6-methoxy-2-methylbenzothiazole, a scaffold widely used in antitumor and

antimicrobial drug discovery. Furthermore, its soft sulfur donor atom makes it a versatile ligand

in coordination chemistry, capable of stabilizing transition metals in low oxidation states.

Part 1: Chemical Identity & Physicochemical Profile
The substitution of the carbonyl oxygen with sulfur imparts significant lipophilicity and alters the

hydrogen-bonding landscape of the molecule. The compound exists in a tautomeric equilibrium

between the stable thione form and the transient imidothiol form, the latter being the reactive

species in alkylation and coordination reactions.
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Table 1: Physicochemical Specifications
Property Specification

IUPAC Name N-(4-Methoxyphenyl)ethanethioamide

Common Names
p-Methoxythioacetanilide; 4'-

Methoxythioacetanilide

CAS Registry Number 5310-18-9

Molecular Formula C₉H₁₁NOS

Molecular Weight 181.26 g/mol

Appearance

Yellow crystalline solid (Amides are typically

colorless; the color arises from the n→π*

transition of the C=S bond)

Melting Point 114–116 °C

Solubility
Soluble in ethanol, DMSO, chloroform; sparingly

soluble in water.[2][3]

pKa (Thioamide NH)
~12.5 (More acidic than corresponding amide

due to polarizability of sulfur)

Structural Tautomerism
The reactivity of N-(4-methoxyphenyl)ethanethioamide is governed by the thione-thiol

tautomerism. While the thione form dominates in the solid state and neutral solution, the

imidothiol form (S-H) becomes accessible under basic conditions, facilitating S-alkylation and

metal coordination.

Thione Form
(Stable Solid State)
Ph-NH-C(=S)-CH3

Imidothiol Form
(Reactive Intermediate)

Ph-N=C(SH)-CH3

 Tautomerization
Thioimidate Anion

(Basic pH)
Ph-N=C(S⁻)-CH3

 -H⁺ (Base)
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Figure 1: Tautomeric equilibrium of N-(4-methoxyphenyl)ethanethioamide. The imidothiol

form drives S-alkylation and metal binding.

Part 2: Synthetic Methodologies
The synthesis of N-(4-methoxyphenyl)ethanethioamide is most efficiently achieved via the

thionation of p-acetanisidide. While Phosphorus Pentasulfide (P₄S₁₀) was historically used,

Lawesson’s Reagent (LR) is currently the gold standard due to milder conditions, higher yields,

and simplified workup.

Protocol A: Thionation via Lawesson’s Reagent
(Recommended)
This method avoids the harsh conditions and heterogeneous nature of P₄S₁₀ reactions.

Reagents:

Substrate: p-Acetanisidide (1.0 eq)

Reagent: Lawesson’s Reagent (0.5–0.6 eq)

Solvent: Anhydrous Toluene or Xylene

Procedure:

Dissolve p-acetanisidide in anhydrous toluene under an inert atmosphere (N₂ or Ar).

Add Lawesson’s Reagent.[4] The stoichiometry is 0.5 eq because LR can thionate two

amide functions.

Reflux the mixture at 110°C for 2–4 hours. Monitor by TLC (the thioamide is less polar and

moves faster than the amide).

Workup: Cool to room temperature. The byproduct (polymeric phenylphosphonothioic

anhydride) often precipitates. Filter off the solid.[5][6]

Concentrate the filtrate under reduced pressure.[6]
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Purification: Recrystallize from ethanol or purify via flash column chromatography

(Hexane/Ethyl Acetate) to yield yellow crystals.

Yield: Typically 85–95%.

Protocol B: Thionation via P₄S₁₀ (Classic)
Useful for large-scale industrial batches where reagent cost is a primary constraint.

Procedure:

Mix p-acetanisidide (1.0 eq) with P₄S₁₀ (0.2–0.3 eq) in dry pyridine or dioxane.

Reflux for 6–8 hours.

Workup: Pour the reaction mixture into ice water to hydrolyze excess phosphorus reagent.

Extract with dichloromethane (DCM). Wash organic layer with NaHCO₃ to remove

phosphoric acid derivatives.

Dry over MgSO₄ and recrystallize.

Note: Pyridine is difficult to remove completely; this method often requires more rigorous

purification than Method A.

Part 3: Reactivity & Synthetic Utility
The electron-rich aromatic ring coupled with the thioamide group makes this molecule a

"privileged structure" for synthesizing benzothiazoles via the Jacobson Cyclization.

The Jacobson Cyclization: Synthesis of Benzothiazoles
This is the most critical application of N-(4-methoxyphenyl)ethanethioamide. Under oxidative

conditions, the thioamide undergoes intramolecular radical cyclization to form 6-methoxy-2-

methylbenzothiazole.

Mechanism:
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Oxidation: Treatment with potassium ferricyanide (K₃Fe(CN)₆) or bromine generates a

radical cation on the sulfur atom.

Cyclization: The electrophilic sulfur radical attacks the ortho-position of the electron-rich

methoxyphenyl ring.

Aromatization: Loss of a proton restores aromaticity, yielding the benzothiazole core.

Experimental Protocol (Jacobson Cyclization):

Dissolve N-(4-methoxyphenyl)ethanethioamide (10 mmol) in 10% aqueous NaOH (20

mL).

Cool to 0–5°C.

Slowly add a solution of K₃Fe(CN)₆ (40 mmol) in water, maintaining the temperature below

5°C.

Stir for 1–2 hours. A precipitate forms.[7]

Filter the solid, wash with water, and recrystallize from ethanol to obtain 6-methoxy-2-

methylbenzothiazole.

Hantzsch Thiazole Synthesis
Reaction with α-haloketones (e.g., chloroacetone) typically yields thiazolium salts or, upon

basification, thiazoline derivatives. Unlike primary thioamides (R-CS-NH₂), the N-aryl

substitution prevents the formation of simple thiazoles without losing the aryl group or forming a

charged species.
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Figure 2: Primary synthetic pathways transforming N-(4-methoxyphenyl)ethanethioamide
into bioactive heterocycles.

Part 4: Biological & Pharmacological Profile[2]
While the amide analog (p-acetanisidide) was historically used as an analgesic (Methacetin),

the thioamide variant introduces distinct biological properties due to the sulfur atom's ability to

chelate metal centers in metalloenzymes.

Antimicrobial Potential
Thioamides are isosteric with amides but possess enhanced lipophilicity, allowing better

penetration through bacterial cell walls.

Mechanism: Similar to thioacetazone (an antitubercular drug), N-(4-
methoxyphenyl)ethanethioamide can inhibit mycolic acid synthesis or interfere with

copper-dependent enzymes in bacteria.

Spectrum: Research on related N-aryl thioamides indicates activity against Gram-positive

bacteria (S. aureus) and certain fungal strains (C. albicans).

Coordination Chemistry (Metal-Based Drugs)
The compound acts as a monodentate ligand coordinating through the Sulfur atom (thione-S).
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Complexes: It forms stable complexes with Cu(II), Ni(II), and Co(II).

Bioactivity: Transition metal complexes of thioamides often show cytotoxicity against cancer

cell lines by inducing oxidative stress (ROS generation) or DNA intercalation. The soft sulfur

donor stabilizes Cu(I) species, which can be relevant in disrupting cellular copper

homeostasis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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